molecular formula C17H14F5N3O B12798384 N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-89-8

N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12798384
CAS No.: 133626-89-8
M. Wt: 371.30 g/mol
InChI Key: RPRAZABDWBSLOI-UHFFFAOYSA-N
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Description

N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound belonging to the pyrido-benzodiazepinone class. Its structure features a fused pyridine and benzodiazepine core, with key substitutions:

  • N11-Ethyl group: Enhances lipophilicity and may modulate receptor interactions.
  • N6-Methyl group: Improves metabolic stability by steric hindrance of oxidative pathways.

This compound was identified as part of a broader effort to optimize benzodiazepinone derivatives for pharmacological activity, particularly in central nervous system (CNS) disorders .

Properties

CAS No.

133626-89-8

Molecular Formula

C17H14F5N3O

Molecular Weight

371.30 g/mol

IUPAC Name

11-ethyl-6-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H14F5N3O/c1-3-25-13-7-5-4-6-12(13)24(2)15(26)11-8-10(9-23-14(11)25)16(18,19)17(20,21)22/h4-9H,3H2,1-2H3

InChI Key

RPRAZABDWBSLOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC(=C3)C(C(F)(F)F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridobenzodiazepine core, followed by the introduction of the ethyl, methyl, and pentafluoroethyl groups. Common reagents used in these reactions include ethylating agents, methylating agents, and pentafluoroethyl iodide. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluoroethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 133626-74-1)

  • Key Differences : Fluorine at position 2 instead of pentafluoroethyl at position 3.
  • Impact :
    • Reduced electron-withdrawing effects compared to pentafluoroethyl.
    • Smaller substituent size may improve solubility but reduce metabolic stability.
    • Fluorine’s electronegativity could enhance binding affinity in specific receptor pockets .

11-Benzyl-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (CAS 132686-97-6)

  • Key Differences : Benzyl group at N11 instead of ethyl.
  • Benzyl groups are prone to oxidative metabolism, reducing half-life compared to ethyl derivatives .

Rispenzepine (UNII-W99LLM73R7)

  • Key Differences : 1-Methylnipecotoyl (piperidin-3-yl carbonyl) group at N11.
  • Impact :
    • The nipecotoyl moiety introduces a chiral center and hydrogen-bonding capacity.
    • Enhanced receptor binding specificity but synthetic complexity increases .

Thieno-Benzodiazepines (e.g., Olanzapine Derivatives)

Olanzapine (CAS 132539-06-1)

  • Key Differences: Thieno ring replaces pyrido core; 4-methylpiperazinyl substituent.
  • Impact: Sulfur in the thieno ring alters electronic properties, increasing polarizability. Olanzapine’s piperazinyl group enhances solubility but introduces off-target effects (e.g., histamine H₁ receptor binding) .

Structural Analogues with Modified Backbones

11-(Aminoacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

  • Key Differences: Aminoacetyl group at N11; [1,4]-diazepinone backbone.
  • [1,4]-Diazepinone vs. [1,5]-diazepinone alters ring puckering and conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 11-Ethyl-2-fluoro Derivative Olanzapine
LogP (Predicted) ~3.8 (high lipophilicity) ~3.2 ~2.5
Aqueous Solubility Low (due to pentafluoroethyl) Moderate High (ionizable)
Metabolic Stability High (CYP450 resistance) Moderate Low (extensive CYP metabolism)
Synthetic Complexity High (fluorination steps) Moderate Low

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N11-Ethyl-N6-methyl-3-pentafluoroethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A general approach includes:

  • Step 1 : Condensation of a pyridine derivative with a benzodiazepine precursor under reflux in anhydrous ethanol (similar to procedures in ).
  • Step 2 : Alkylation using ethyl and methyl groups via nucleophilic substitution, monitored by TLC for reaction completion.
  • Optimization : Adjust solvent polarity (e.g., DMF for steric hindrance) and temperature (80–120°C) to improve yield. Purification via column chromatography (silica gel, chloroform/methanol gradient) ensures purity. Validate intermediates by 1H^1H-NMR and LC-MS .

Q. How can the compound’s structural conformation be characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL ( ) for single-crystal refinement. Prepare crystals via slow evaporation in dichloromethane/hexane.
  • Hydrogen bonding analysis : Apply graph-set analysis ( ) to identify motifs (e.g., N–HO\text{N–H}\cdots\text{O}) influencing crystal packing.
  • Conformational parameters : Calculate ring puckering coordinates ( ) using Cremer-Pople parameters (e.g., Q=0.42A˚,θ=112Q = 0.42 \, \text{Å}, \theta = 112^\circ) to quantify non-planarity.
  • Cross-validate with 1H^1H-NMR coupling constants to assess dynamic puckering in solution .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial activity : Use broth microdilution (MIC assay) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Mechanistic insight : Perform fluorescence quenching to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal parameters vs. NMR results) be resolved?

  • Methodological Answer :

  • Case study : If X-ray data shows high thermal motion in the pentafluoroethyl group (Biso>6A˚2B_{\text{iso}} > 6 \, \text{Å}^2), but NMR suggests rigidity:

Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical/conformational energies.

Use Cambridge Structural Database (CSD, ) to benchmark bond lengths/angles against similar fluorinated heterocycles.

Re-examine crystal quality (e.g., twinning) via PLATON or OLEX4.

  • Resolution : Combine multi-temperature crystallography (100–300 K) and 19F^{19}\text{F}-NMR to probe dynamic disorder .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR modeling : Use Gaussian or GAMESS for:
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Docking simulations (AutoDock Vina) against target proteins (e.g., kinase domains).
  • Data integration : Corrogateate IC50_{50} values with Hammett constants (σ\sigma) of substituents (e.g., pentafluoroethyl’s electron-withdrawing effect).
  • Validation : Compare predicted vs. experimental bioactivity using leave-one-out cross-validation (LOOCV) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :

  • LC-HRMS : Use a C18 column (0.1% formic acid/ACN gradient) to separate impurities.
  • Stability studies : Accelerate degradation under stress conditions (pH 1–12, 40–80°C).
  • Mechanistic insight : Trap reactive intermediates (e.g., radicals) using TEMPO or DMSO.
  • Case example : A common byproduct, N-demethylated analog, forms at high pH; mitigate via buffered conditions (pH 6.5, ammonium acetate, ) .

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